2-Benzothiazolamine, 7-chloro-6-methoxy-

Description

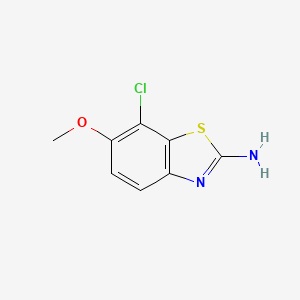

2-Benzothiazolamine, 7-chloro-6-methoxy- is a benzothiazole derivative with a chlorine atom at position 7 and a methoxy group at position 6. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The substitution pattern on the benzothiazole ring critically influences electronic distribution, solubility, and biological interactions.

Properties

Molecular Formula |

C8H7ClN2OS |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

7-chloro-6-methoxy-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3,(H2,10,11) |

InChI Key |

QUIHSQUHHTZCNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(S2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of 3-chloro-4-methoxyaniline with Potassium Thiocyanate and Bromine

Starting materials : 3-chloro-4-methoxyaniline (corresponding to the substitution pattern for 7-chloro-6-methoxy), potassium thiocyanate, bromine, and glacial acetic acid.

-

- Dissolve potassium thiocyanate and the substituted aniline in glacial acetic acid and cool the mixture below 0°C.

- Add bromine dropwise over approximately 1.5 hours, maintaining the temperature below 0°C to prevent side reactions.

- Stir the reaction mixture at low temperature for several hours, then allow to stand overnight to precipitate the benzothiazole product.

- Filter, wash, and recrystallize from benzene/ethanol or ethanol alone to obtain pure 2-amino-7-chloro-6-methoxybenzothiazole.

Yield and properties : Analogous compounds have reported yields around 70-75% with melting points in the 210-220°C range.

Method 2: One-Pot Condensation Using 2-Aminothiophenol and Substituted Aromatic Aldehydes

Starting materials : 2-aminothiophenol and 3-chloro-4-methoxybenzaldehyde.

-

- Mix 2-aminothiophenol with the substituted benzaldehyde in an appropriate solvent (e.g., ethanol or acetic acid).

- Heat under reflux or apply microwave irradiation to promote condensation and cyclization.

- Isolate the benzothiazole product by filtration or extraction.

- Purify by recrystallization.

Advantages : This method allows direct formation of the benzothiazole ring with desired substituents in a single step, often with good yields and reduced reaction times.

Method 3: Stepwise Synthesis via Phenyl Thiourea Intermediate

Starting materials : 3-chloro-4-methoxyaniline, ammonium thiocyanate, bromine, chloroform, sulfur dioxide water, aqueous ammonia.

-

- Convert the substituted aniline to the corresponding phenyl thiourea by reaction with ammonium thiocyanate in acidic aqueous medium.

- Brominate the thiourea intermediate in chloroform at temperatures below 5°C.

- Reflux until hydrogen bromide evolution ceases.

- Remove chloroform by filtration, treat the residue with sulfur dioxide water, filter again.

- Neutralize the filtrate with aqueous ammonia to precipitate the benzothiazole.

- Purify by recrystallization.

Notes : This method is more stepwise and may be suitable for sensitive substituents.

Comparative Data Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-chloro-4-methoxyaniline, KSCN, Br2 | Glacial acetic acid, 0°C, dropwise Br2 addition | Cyclization | ~70-75 | 210-220 | Classical, widely used for halogenated benzothiazoles |

| 2 | 2-aminothiophenol, 3-chloro-4-methoxybenzaldehyde | Reflux or microwave irradiation in ethanol/acetic acid | One-pot condensation | Variable | Variable | Efficient, one-step synthesis |

| 3 | 3-chloro-4-methoxyaniline, NH4SCN, Br2 | Acidic aqueous, chloroform bromination, SO2 water treatment | Stepwise via thiourea | Moderate | Variable | Multi-step, suitable for sensitive groups |

Research Findings and Notes

The substitution pattern of chlorine at position 7 and methoxy at position 6 on the benzothiazole ring can be reliably introduced by starting from appropriately substituted anilines such as 3-chloro-4-methoxyaniline.

Maintaining low temperatures during bromine addition is critical to control the reaction and avoid side products.

The one-pot condensation method offers a modern alternative that can be enhanced by microwave irradiation, reducing reaction times and potentially increasing yields.

Purification typically involves recrystallization from ethanol or benzene/ethanol mixtures and drying at moderate temperatures (e.g., 80°C).

Melting points and yields vary depending on the exact substituents and conditions but are consistent with those reported for similar 2-amino benzothiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzothiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-benzothiazolamine derivatives as effective anticancer agents. For instance, a study synthesized several benzothiazole compounds, including derivatives of 7-chloro-6-methoxy-, which were evaluated for their ability to inhibit the proliferation of human cancer cell lines. Specifically, compound B7 demonstrated significant inhibition of A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells, showcasing its dual anticancer and anti-inflammatory properties by reducing inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 70% | Inhibition of AKT and ERK pathways |

| B7 | A549 | 65% | Induction of apoptosis |

| 4i | H1299 | 75% | Cell cycle arrest |

Antimicrobial Activity

Benzothiazoles, including 2-benzothiazolamine derivatives, exhibit notable antimicrobial properties. Research indicates that these compounds can act against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. A review highlighted the effectiveness of benzothiazole derivatives in inhibiting bacterial growth and their application in treating infections .

Table 2: Antimicrobial Efficacy of Benzothiazole Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-methoxy-2-benzothiazolamine | Staphylococcus aureus | 32 µg/mL |

| 7-chloro-6-methoxy-2-benzothiazolamine | Escherichia coli | 16 µg/mL |

Neurological Applications

The compound has also been investigated for its effects on neurological functions. Specific derivatives have shown promise in modulating neurotransmission, particularly by interfering with glutamate signaling pathways. This suggests potential applications in treating neurological disorders such as epilepsy .

Enzyme Inhibition

Another significant application of benzothiazole derivatives is their role as enzyme inhibitors. Compounds like 2-benzothiazolamine have been found to inhibit various enzymes linked to disease processes, including those involved in cancer progression and inflammation .

Table 3: Enzyme Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| B7 | Cyclooxygenase-2 | 85% |

| B7 | Lipoxygenase | 75% |

Synthesis and Structural Modifications

The synthesis of benzothiazole compounds typically involves condensation reactions between o-aminothiophenols and various aldehydes or other electrophiles. Recent advances have optimized these synthetic routes to enhance yield and reduce reaction time, making the production of these bioactive compounds more efficient .

Table 4: Synthesis Methods for Benzothiazole Derivatives

| Synthesis Method | Yield (%) | Reaction Time |

|---|---|---|

| Condensation with aldehydes | 87-95% | 1 hour |

| Microwave-assisted synthesis | Up to 90% | <30 minutes |

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced non-small cell lung cancer showed that treatment with a benzothiazole derivative led to a significant reduction in tumor size and improvement in quality of life metrics .

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various benzothiazoles, a derivative was successfully used to treat skin infections resistant to conventional antibiotics, demonstrating both safety and efficacy .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-benzothiazolamine, 7-chloro-6-methoxy- with related derivatives:

*Calculated based on analogous compounds.

Key Observations :

- Chloro vs.

- Methoxy Positioning : Moving the methoxy group from C6 (as in 2-benzothiazolamine, 6-methoxy-) to C7 (hypothetically) would alter electronic effects, possibly reducing hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-6-methoxy-2-benzothiazolamine, and what are the critical reaction steps?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .

- Chlorination : Introduction of chlorine via reagents like thionyl chloride or PCl₃ at specific positions .

- Methoxy Group Incorporation : Alkylation or nucleophilic substitution using methylating agents (e.g., CH₃I) in basic media .

- Example: A five-step synthesis (substitution → nitration → reduction → cyclization → chlorination) achieved a 29.2% yield, with structural confirmation via ¹H NMR and MS .

Q. How is structural characterization of 7-chloro-6-methoxy-2-benzothiazolamine performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-Cl, C-O-C) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What biological activities have been reported for this compound?

- Methodological Answer : Studies highlight:

- Antimicrobial Activity : Evaluated via broth microdilution against bacterial/fungal strains .

- Anti-inflammatory/Analgesic Effects : In vivo models (e.g., carrageenan-induced edema) with dose-dependent response analysis .

- Anticancer Potential : MTT assays on cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 7-chloro-6-methoxy-2-benzothiazolamine?

- Methodological Answer : Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., one-pot reactions) .

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization kinetics .

- Purification Techniques : Column chromatography with gradient elution to isolate high-purity intermediates .

Q. How should contradictions in reported biological activity data be addressed?

- Methodological Answer :

- Dose-Response Replication : Validate activity across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression) .

- Structural Confirmation : Ensure synthesized batches match spectral data to rule out impurities .

- In Silico Modeling : Molecular docking to predict binding affinities to targets (e.g., PI3KC2γ in rheumatoid arthritis) .

Q. What analytical methods are suitable for detecting this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) for particulate-bound compounds .

- LC-MS/MS : Quantification using multiple reaction monitoring (MRM) with deuterated internal standards .

- Limit of Detection (LOD) Optimization : Adjust ionization parameters (e.g., ESI+/ESI−) to enhance sensitivity .

Q. What in vitro/in vivo models are used to study its mechanism in disease contexts?

- Methodological Answer :

- In Vitro : Synovial fibroblast cultures to assess anti-arthritic effects via PI3KC2γ inhibition .

- In Vivo : Collagen-induced arthritis (CIA) mice models to evaluate joint inflammation reduction .

- Transcriptomic Profiling : RNA-seq to identify downstream signaling pathways (e.g., NF-κB) .

Q. How can structure-activity relationship (SAR) studies enhance its pharmacological profile?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to boost anti-inflammatory activity .

- Bioisosteric Replacement : Substitute methoxy with ethoxy to improve metabolic stability .

- Pharmacokinetic Profiling : Assess logP and plasma protein binding to optimize bioavailability .

Q. What regulatory considerations are critical for preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.